molecular formula C19H26N2O5 B5506555 methyl 3-{[(3S*,4R*)-3-(acetylamino)-4-propyl-1-pyrrolidinyl]carbonyl}-5-methoxybenzoate

methyl 3-{[(3S*,4R*)-3-(acetylamino)-4-propyl-1-pyrrolidinyl]carbonyl}-5-methoxybenzoate

Cat. No.: B5506555
M. Wt: 362.4 g/mol
InChI Key: FZJQWQYAHOJXGT-CXAGYDPISA-N
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Description

Methyl 3-{[(3S*,4R*)-3-(acetylamino)-4-propyl-1-pyrrolidinyl]carbonyl}-5-methoxybenzoate is a useful research compound. Its molecular formula is C19H26N2O5 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.18417193 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Systems

Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its phenyl-methyl variant are used in the synthesis of various heterocyclic systems such as 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, and 2H-1-benzopyran-2-ones. These compounds are significant for pharmaceutical and chemical research due to their potential biological activities and functional properties (Selič, Grdadolnik, & Stanovnik, 1997).

Methanol Production by Pseudomonas putida

Research shows that Pseudomonas putida can oxidize compounds like 3,4,5-trimethoxybenzoic acid and similar derivatives to produce methanol. This biological process is significant for understanding the microbial metabolism of aromatic compounds and has potential applications in bioremediation and biofuel production (Donnelly & Dagley, 1980).

Synthesis of Isoquinolinones

An efficient synthetic protocol involving palladium-catalyzed cyclization and carbonylation has been developed to prepare 4-[(methoxycarbonyl)methyl]-3,4-dihydroisoquinolin-1-ones from N-allylamides of 2-iodobenzoic acids. This process is crucial for the synthesis of complex organic compounds used in medicinal chemistry (Ardizzoia et al., 2008).

Solar Energy Applications

New homologues of liquid crystalline materials, such as (E)-3-methoxy-4-[(p-tolylimino)methyl]phenyl 4-alkloxybenzoates, show promising optical and mesomorphic behaviors for solar energy applications. These compounds have wide mesomorphic ranges and high thermal nematic stability, making them suitable for use in solar energy harvesting and related technologies (Alamro et al., 2021).

Synthesis of Fused Heterocycles

1-Aryl-5-methoxypyrrolones are used as synthons for the synthesis of various fused heterocycles. These compounds are valuable in organic chemistry for the development of new materials and potential pharmaceuticals (El-Nabi, 2002).

Properties

IUPAC Name

methyl 3-[(3S,4R)-3-acetamido-4-propylpyrrolidine-1-carbonyl]-5-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-5-6-13-10-21(11-17(13)20-12(2)22)18(23)14-7-15(19(24)26-4)9-16(8-14)25-3/h7-9,13,17H,5-6,10-11H2,1-4H3,(H,20,22)/t13-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJQWQYAHOJXGT-CXAGYDPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NC(=O)C)C(=O)C2=CC(=CC(=C2)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1NC(=O)C)C(=O)C2=CC(=CC(=C2)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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